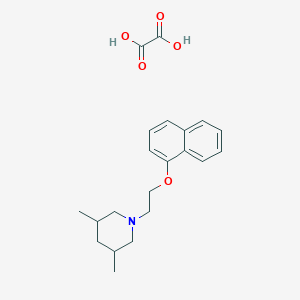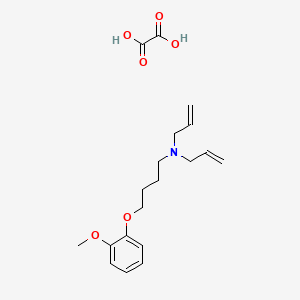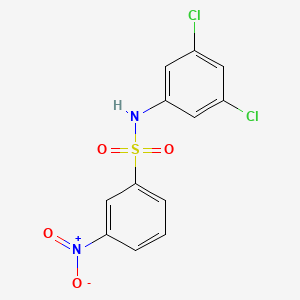
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine;oxalic acid
Descripción general
Descripción
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a naphthalene moiety through an ether linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine typically involves the following steps:
Formation of the Naphthalen-1-yloxyethyl Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxyethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to form the desired compound.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce the corresponding alcohols.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpiperidine: Shares the piperidine ring but lacks the naphthalene moiety.
Naphthalen-1-yloxyethylamine: Contains the naphthalene moiety but lacks the piperidine ring.
Uniqueness
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is unique due to its combination of a piperidine ring and a naphthalene moiety, which imparts distinct chemical and biological properties not found in the individual components.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-15-12-16(2)14-20(13-15)10-11-21-19-9-5-7-17-6-3-4-8-18(17)19;3-1(4)2(5)6/h3-9,15-16H,10-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWHMBVCBSKXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC3=CC=CC=C32)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4005171.png)
![1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B4005177.png)


![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005199.png)
![Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4005204.png)


![1-[3-(4-Chlorophenyl)sulfanylpropyl]imidazole;oxalic acid](/img/structure/B4005229.png)
![N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005231.png)

![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)
![2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005249.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)
